molecular formula C22H18N4O6 B11549354 N-(2-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

N-(2-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

Cat. No.: B11549354
M. Wt: 434.4 g/mol
InChI Key: VJHBFPFMMMQIMC-YDZHTSKRSA-N
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Description

N-(2-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and their ability to form stable complexes with transition metals. The presence of functional groups such as hydroxyl, nitro, and methoxy makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-hydrazinocarbonylphenyl-4-methoxybenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, and inhibit their activity. The compound’s nitro and hydroxyl groups also play a role in its biological activity by participating in redox reactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE is unique due to the presence of both nitro and methoxy groups, which enhance its reactivity and potential for forming diverse derivatives. Its ability to form stable metal complexes also distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H18N4O6/c1-32-17-9-6-14(7-10-17)21(28)24-19-5-3-2-4-18(19)22(29)25-23-13-15-12-16(26(30)31)8-11-20(15)27/h2-13,27H,1H3,(H,24,28)(H,25,29)/b23-13+

InChI Key

VJHBFPFMMMQIMC-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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